An In-depth Technical Guide to 4-amino-N,N-dimethyl-2-(2-methylpropoxy)benzamide: A Predictive Analysis
An In-depth Technical Guide to 4-amino-N,N-dimethyl-2-(2-methylpropoxy)benzamide: A Predictive Analysis
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted chemical structure and properties of 4-amino-N,N-dimethyl-2-(2-methylpropoxy)benzamide. It is important to note that as of the date of this publication, this specific molecule is not extensively documented in publicly available scientific literature or commercial databases. Therefore, this document presents a predictive analysis based on the well-characterized properties of structurally analogous compounds. The insights and protocols herein are intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and potential application of novel benzamide derivatives.
Introduction to the Benzamide Scaffold
Benzamides are a class of organic compounds characterized by a benzene ring attached to an amide functional group. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceutical agents with diverse therapeutic activities.[1][2] The versatility of the benzamide scaffold allows for fine-tuning of its physicochemical and pharmacological properties through substitution on the aromatic ring and the amide nitrogen. The title compound, 4-amino-N,N-dimethyl-2-(2-methylpropoxy)benzamide, incorporates several key features: a 4-amino group, which can act as a hydrogen bond donor and a site for further functionalization; an N,N-dimethylamide, which influences solubility and metabolic stability; and a 2-(2-methylpropoxy) group, which adds lipophilicity and steric bulk.
Predicted Chemical Structure and Physicochemical Properties
Based on its IUPAC name, the chemical structure of 4-amino-N,N-dimethyl-2-(2-methylpropoxy)benzamide is presented below. A search of chemical databases did not yield a specific entry for this compound, but its structure can be confidently inferred.
Molecular Structure:
Caption: Predicted 2D structure of the title compound.
A summary of predicted physicochemical properties is provided in the table below. These values are extrapolated from data for structurally related molecules such as 4-amino-2-methyl-N-(2-methylpropyl)benzamide[3], 4-amino-N,N-dimethylbenzamide[4], and 4-amino-2-(2-methylpropoxy)benzamide[5].
| Property | Predicted Value | Reference Compounds |
| Molecular Formula | C₁₄H₂₂N₂O₂ | N/A |
| Molecular Weight | 250.34 g/mol | N/A |
| XLogP3 | ~2.5 - 3.5 | 4-amino-2-methyl-N-(2-methylpropyl)benzamide (2.2)[3] |
| Hydrogen Bond Donors | 1 (from the amino group) | 4-amino-2-methyl-N-(2-methylpropyl)benzamide (2)[3] |
| Hydrogen Bond Acceptors | 3 (two oxygens, one nitrogen) | 4-amino-2-methyl-N-(2-methylpropyl)benzamide (2)[3] |
| Rotatable Bonds | 5 | 4-amino-2-(2-methylpropoxy)benzamide (4)[5] |
| Appearance | White to off-white solid | General property of benzamides[1] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols | General property of benzamides[1] |
Proposed Synthetic Pathway
A plausible synthetic route to 4-amino-N,N-dimethyl-2-(2-methylpropoxy)benzamide would likely involve a multi-step process starting from a commercially available substituted benzoic acid. A generalized workflow is proposed below.
Caption: A proposed synthetic workflow for the target compound.
This proposed synthesis leverages standard organic chemistry transformations. The choice of reagents and reaction conditions would require experimental optimization to achieve high yields and purity.
Predictive Spectroscopic Data and Characterization Protocols
Unambiguous structural confirmation of a novel compound relies on a suite of spectroscopic techniques. Below are the predicted spectral characteristics for 4-amino-N,N-dimethyl-2-(2-methylpropoxy)benzamide, along with generalized protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR (in CDCl₃, 400 MHz):
-
δ 7.2-7.4 ppm (d, 1H): Aromatic proton ortho to the amide group.
-
δ 6.1-6.3 ppm (dd, 1H): Aromatic proton meta to the amide and ortho to the amino group.
-
δ 6.0-6.2 ppm (d, 1H): Aromatic proton ortho to the amino group.
-
~4.0 ppm (br s, 2H): Protons of the amino (-NH₂) group.
-
~3.7 ppm (d, 2H): Methylene protons (-OCH₂-) of the isobutyl group.
-
~3.0 ppm (s, 6H): Protons of the two N-methyl groups.
-
~2.1 ppm (m, 1H): Methine proton (-CH-) of the isobutyl group.
-
~1.0 ppm (d, 6H): Methyl protons of the isobutyl group.
Predicted ¹³C NMR (in CDCl₃, 100 MHz):
-
~170 ppm: Carbonyl carbon of the amide.
-
~158 ppm: Aromatic carbon attached to the ether oxygen.
-
~150 ppm: Aromatic carbon attached to the amino group.
-
~130 ppm: Aromatic CH ortho to the amide.
-
~115-120 ppm: Aromatic carbon attached to the amide.
-
~105-110 ppm: Aromatic CHs.
-
~75 ppm: Methylene carbon (-OCH₂-) of the isobutyl group.
-
~35-40 ppm: N-methyl carbons.
-
~28 ppm: Methine carbon (-CH-) of the isobutyl group.
-
~19 ppm: Methyl carbons of the isobutyl group.
Generalized NMR Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A relaxation delay of 1-2 seconds and 8-16 scans are typically sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is a less sensitive nucleus, so a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the chemical shifts to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorptions (cm⁻¹):
-
3450-3300 (two bands): N-H stretching of the primary amine.
-
3050-3000: Aromatic C-H stretching.
-
2960-2850: Aliphatic C-H stretching.
-
~1630: C=O stretching of the tertiary amide.
-
~1600, ~1500: Aromatic C=C stretching.
-
~1250: Aryl-O-C stretching.
Generalized IR Experimental Protocol (ATR):
-
Background Scan: Acquire a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the IR spectrum over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Processing: Perform a background subtraction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Predicted Mass Spectrum (Electron Impact - EI):
-
Molecular Ion (M⁺): m/z = 250.
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of the N,N-dimethylamino group (m/z = 206), the isobutyl group (m/z = 193), and other characteristic cleavages of the benzamide structure.
Generalized MS Experimental Protocol (ESI):
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion at m/z = 251.
Potential Applications and Future Directions
While no biological activity has been reported for this specific molecule, its structural features suggest potential areas for investigation. The 4-aminobenzamide core is present in compounds with antimicrobial and other biological activities.[6][7] The N,N-dimethyl and 2-isobutoxy substituents will modulate its lipophilicity and steric profile, which could influence its interaction with biological targets. Future research could involve the synthesis and screening of this compound in various biological assays to explore its potential as a therapeutic agent or a tool for chemical biology.
Conclusion
This technical guide has provided a predictive but scientifically grounded overview of the chemical structure and properties of 4-amino-N,N-dimethyl-2-(2-methylpropoxy)benzamide. By leveraging data from structurally related compounds, we have proposed its key physicochemical characteristics, a plausible synthetic route, and the expected outcomes of standard spectroscopic analyses. The generalized protocols included are intended to guide the empirical investigation of this and other novel benzamide derivatives. This document serves as a starting point for researchers aiming to synthesize and characterize this compound, paving the way for the exploration of its potential applications.
References
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PubChem. 4-amino-2-methyl-N-(2-methylpropyl)benzamide. Available from: [Link]
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MolPort. 4-amino-2-(2-methylpropoxy)benzamide. Available from: [Link]
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PubChem. 4-Amino-2-(2,2-dimethylpropylamino)benzamide. Available from: [Link]
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PubChem. 4-amino-N-(2-(dimethylamino)ethyl)benzamide. Available from: [Link]
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Wikipedia. Benzamide. Available from: [Link]
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MDPI. N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Available from: [Link]
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ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available from: [Link]
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